3,4,5-trimethoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide
Description
3,4,5-trimethoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide is a synthetic organic compound that features a trimethoxyphenyl group and an oxadiazole moiety
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c1-11-20-19(27-22-11)12-5-7-14(8-6-12)21-18(23)13-9-15(24-2)17(26-4)16(10-13)25-3/h5-10H,1-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLCHEHHGJBUPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide typically involves multiple steps:
Formation of the Trimethoxyphenyl Intermediate: The trimethoxyphenyl group can be synthesized from p-cresol through aromatic substitution with bromine, followed by nucleophilic substitution with sodium methoxide.
Oxadiazole Formation: The oxadiazole ring is formed by cyclization reactions involving appropriate precursors such as hydrazides and carboxylic acids.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The trimethoxyphenyl group can be oxidized under strong oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3,4,5-trimethoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anti-cancer agent by inhibiting tubulin polymerization and other molecular targets.
Biology: It is used in studies related to cell signaling pathways and enzyme inhibition.
Pharmacology: The compound is investigated for its anti-inflammatory, anti-bacterial, and anti-viral properties.
Industry: It can be used as an intermediate in the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide involves its interaction with various molecular targets:
Tubulin Inhibition: The compound binds to the colchicine binding site on tubulin, preventing microtubule polymerization.
Enzyme Inhibition: It inhibits enzymes like heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR), affecting cell survival and proliferation.
Signal Transduction: It modulates signaling pathways such as ERK phosphorylation, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxybenzaldehyde: Used as an intermediate in the synthesis of various drugs.
3,4,5-trimethoxyphenethylamine: Known for its psychoactive properties.
3,4,5-trimethoxybenzoic acid: Utilized in the synthesis of pharmaceuticals.
Uniqueness
3,4,5-trimethoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide is unique due to its combined trimethoxyphenyl and oxadiazole moieties, which confer distinct bioactive properties and make it a versatile compound for various research applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
